![molecular formula C20H21NO3 B269591 N-[3-(1,3-dioxan-2-yl)phenyl]-1-phenylcyclopropanecarboxamide](/img/structure/B269591.png)
N-[3-(1,3-dioxan-2-yl)phenyl]-1-phenylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-dioxan-2-yl)phenyl]-1-phenylcyclopropanecarboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a chemical compound that has been widely used in scientific research to investigate the role of adenosine receptors in various physiological processes.
Mécanisme D'action
N-[3-(1,3-dioxan-2-yl)phenyl]-1-phenylcyclopropanecarboxamide selectively binds to the adenosine A1 receptor and blocks its activation by adenosine. This leads to a reduction in the downstream signaling pathways that are activated by the receptor. The adenosine A1 receptor is involved in the regulation of heart rate, blood pressure, and neurotransmitter release, among other physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can reduce heart rate and blood pressure, as well as inhibit the release of neurotransmitters such as dopamine and glutamate. It has also been shown to have anti-inflammatory effects and to reduce pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(1,3-dioxan-2-yl)phenyl]-1-phenylcyclopropanecarboxamide in lab experiments is its selectivity for the adenosine A1 receptor, which allows for more specific investigation of the role of this receptor in various physiological processes. However, one limitation is that it may not be suitable for use in vivo due to its poor solubility and bioavailability.
Orientations Futures
There are several future directions for research involving N-[3-(1,3-dioxan-2-yl)phenyl]-1-phenylcyclopropanecarboxamide. One area of interest is investigating its potential therapeutic uses, such as in the treatment of cardiovascular disease or pain. Another direction is exploring its interactions with other receptors and signaling pathways, which could provide further insight into its mechanism of action. Additionally, developing more soluble and bioavailable analogs of this compound could expand its potential applications in vivo.
Méthodes De Synthèse
N-[3-(1,3-dioxan-2-yl)phenyl]-1-phenylcyclopropanecarboxamide can be synthesized using a multi-step process that involves the reaction of 3-(2-bromoethyl)-1,3-dioxolane with 3-aminophenylboronic acid, followed by a Suzuki coupling reaction with 1-phenylcyclopropanecarboxylic acid. The resulting intermediate is then treated with trifluoroacetic acid to yield this compound.
Applications De Recherche Scientifique
N-[3-(1,3-dioxan-2-yl)phenyl]-1-phenylcyclopropanecarboxamide has been widely used in scientific research to investigate the role of adenosine receptors in various physiological processes such as cardiovascular function, inflammation, and pain. It has also been used to study the effects of caffeine, which is a non-selective adenosine receptor antagonist.
Propriétés
Formule moléculaire |
C20H21NO3 |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
N-[3-(1,3-dioxan-2-yl)phenyl]-1-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C20H21NO3/c22-19(20(10-11-20)16-7-2-1-3-8-16)21-17-9-4-6-15(14-17)18-23-12-5-13-24-18/h1-4,6-9,14,18H,5,10-13H2,(H,21,22) |
Clé InChI |
OBGCGYVUZRKCOW-UHFFFAOYSA-N |
SMILES |
C1COC(OC1)C2=CC(=CC=C2)NC(=O)C3(CC3)C4=CC=CC=C4 |
SMILES canonique |
C1COC(OC1)C2=CC(=CC=C2)NC(=O)C3(CC3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)acetyl]morpholine](/img/structure/B269521.png)
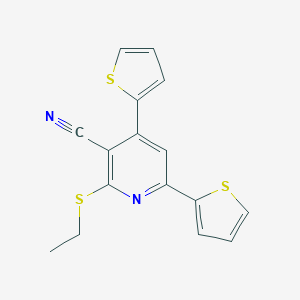
![O-ethyl S-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] dithiocarbonate](/img/structure/B269526.png)
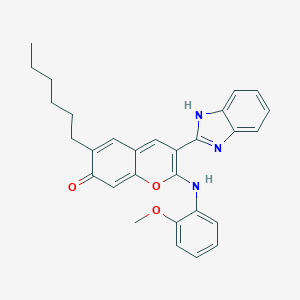
![3-Dodecyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B269531.png)
![2-[4-(dimethylamino)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B269536.png)
![(6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B269537.png)
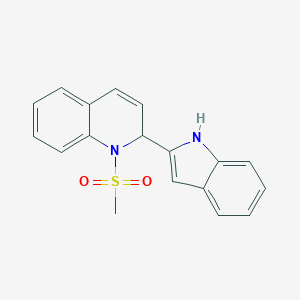
![N-{[mesityl(2-thienylsulfanyl)methylene]-lambda~4~-sulfanylidene}-4-methylbenzenesulfonamide](/img/structure/B269539.png)
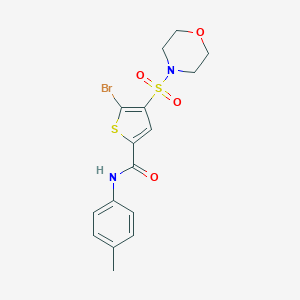
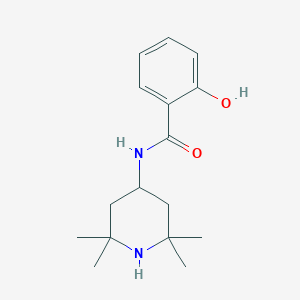
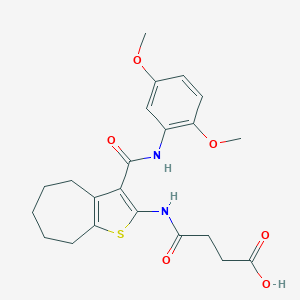
![2-[(4-chlorophenyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B269548.png)
![2-[3-(2-chlorophenyl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B269549.png)